molecular formula C11H15N3O2 B1465614 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1305012-63-8

1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B1465614
CAS No.: 1305012-63-8
M. Wt: 221.26 g/mol
InChI Key: SSLAGUFHXBEOQA-UHFFFAOYSA-N
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Description

1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a carboxylic acid group and a pyrimidine ring

Scientific Research Applications

1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid” is not mentioned in the retrieved papers, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

The compound offers potential applications in drug discovery and synthesis of novel compounds, making it a promising tool for advancing various fields of study. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry , indicating a potential direction for future research.

Preparation Methods

The synthesis of 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid can be compared with other piperidine and pyrimidine derivatives:

This compound’s unique combination of a piperidine ring with a pyrimidine ring and a carboxylic acid group makes it a valuable scaffold in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-(6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-5-10(13-7-12-8)14-4-2-3-9(6-14)11(15)16/h5,7,9H,2-4,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLAGUFHXBEOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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